1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one
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Overview
Description
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one is a complex organic compound that features a unique structure combining a pyridoisoindole core with a trimethylsilyl group
Preparation Methods
The synthesis of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydride donors, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The pyridoisoindole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one include other pyridoisoindole derivatives and trimethylsilyl-substituted compounds These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Properties
CAS No. |
646029-31-4 |
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Molecular Formula |
C15H19NOSi |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
1-trimethylsilyl-3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)13-8-9-14(17)16-10-11-6-4-5-7-12(11)15(13)16/h4-7H,8-10H2,1-3H3 |
InChI Key |
UKBGCMTYRBBKLD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C3=CC=CC=C3CN2C(=O)CC1 |
Origin of Product |
United States |
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